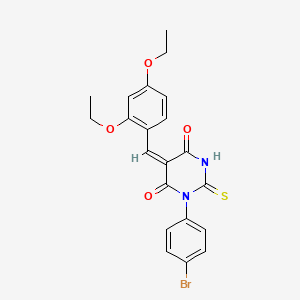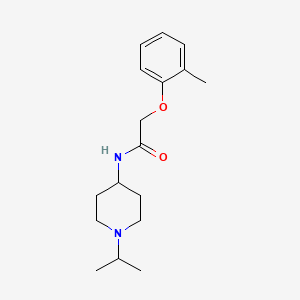![molecular formula C27H26N2O B5200388 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5200388.png)
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole), also known as EMMDI, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMMDI belongs to the class of indole derivatives, which have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is not fully understood, but it has been proposed that 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) exerts its biological activities through multiple pathways. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to exhibit various biochemical and physiological effects. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress, and protect against neurodegeneration. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is its potent cytotoxic activity against cancer cells, which makes it a potential candidate for cancer therapy. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) also possesses anti-inflammatory and neuroprotective properties, which may have therapeutic implications for various diseases. However, one of the limitations of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole). One of the directions is to investigate the pharmacokinetics and pharmacodynamics of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) in vivo, as well as its toxicity and safety profile. Another direction is to explore the potential of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) as a combination therapy with other anticancer drugs or immunotherapies. Furthermore, the development of novel analogs of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) with improved solubility and efficacy may also be an area of future research.
Conclusion:
In conclusion, 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) exhibits potent cytotoxic activity against cancer cells, anti-inflammatory and neuroprotective properties, and modulates the expression of various genes involved in cancer progression, inflammation, and oxidative stress. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole).
Synthesis Methods
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) can be synthesized through a simple one-pot reaction between 2-methylindole, 4-ethoxybenzaldehyde, and piperidine in the presence of acetic acid as a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization.
Scientific Research Applications
3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to exhibit potent cytotoxic activity against several cancer cell lines such as breast, lung, and colon cancer cells. 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3,3'-[(4-ethoxyphenyl)methylene]bis(2-methyl-1H-indole) has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-4-30-20-15-13-19(14-16-20)27(25-17(2)28-23-11-7-5-9-21(23)25)26-18(3)29-24-12-8-6-10-22(24)26/h5-16,27-29H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITRLPNRUFTYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-adamantyl(methyl)amino]propanenitrile hydrochloride](/img/structure/B5200313.png)
![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)

![N-(3-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5200356.png)

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)

![1-(3-chlorobenzoyl)-6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5200394.png)
![4-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5200397.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine bis(trifluoroacetate)](/img/structure/B5200413.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
